molecular formula C20H30O2 B046130 Beyer-15-en-18-oic acid CAS No. 120852-64-4

Beyer-15-en-18-oic acid

Cat. No. B046130
CAS RN: 120852-64-4
M. Wt: 302.5 g/mol
InChI Key: MVCPPAWXGSLXQJ-AFMPOKAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beyer-15-en-18-oic acid, also known as betulinic acid, is a naturally occurring triterpenoid compound found in the bark of various trees, including the white birch tree. It has gained attention in recent years due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Scientific Research Applications

Antispasmodic and Antimicrobial Properties

Beyer-15-en-18-oic acid, a diterpene acid, has demonstrated notable antispasmodic and antimicrobial properties. It was isolated from Viguiera hypargyrea roots and found to be effective against various bacterial strains like Staphylococcus aureus, Enterococcus feacalis, and the fungus Candida albicans (Zamilpa et al., 2002).

Chemical Stability and Transformation

Research on the essential oil from Erythroxylum monogynum Roxb. highlighted the instability of ent-beyer-15-en-19-al at room temperature, leading to the formation of 15,16-epoxy-ent-beyeran-19-oic acid. This finding underscores the significance of chemical stability and transformation processes in this class of compounds (Tennakoon et al., 2020).

Microbiological Transformation Studies

Microbiological transformation of ent-beyer-15-ene by Gibberella fujikuroi led to the production of beyergibberellins and beyerenolides. This transformation study helps to understand the biochemical pathways and potential applications of beyer-15-en-18-oic acid derivatives (Díaz et al., 1985).

Neuroprotective Effects in Alzheimer’s Disease

A derivative of beyer-15-en-18-oic acid, ent-Kaur-15-en-17-al-18-oic acid, exhibited neuroprotective effects against amyloid-beta peptide-induced oxidative apoptosis in Alzheimer’s disease. This suggests its potential therapeutic application in neurodegenerative disorders (Zhang et al., 2019).

Antimicrobial Properties in Traditional Medicine

The antimicrobial properties of beyer-15-en-18-oic acid and its derivatives have been observed in traditional medicinal plants like Helichrysum tenax, indicating its potential role in developing new antimicrobial agents (Drewes et al., 2006).

properties

CAS RN

120852-64-4

Product Name

Beyer-15-en-18-oic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4S,5S,9S,10S,13S)-5,9,13-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-17-9-5-15-18(2)7-4-8-19(3,16(21)22)14(18)6-10-20(15,13-17)12-11-17/h11-12,14-15H,4-10,13H2,1-3H3,(H,21,22)/t14-,15-,17+,18+,19-,20-/m0/s1

InChI Key

MVCPPAWXGSLXQJ-AFMPOKAISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4(CCC[C@]([C@H]4CC[C@@]3(C1)C=C2)(C)C(=O)O)C

SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)C(=O)O)C

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)C(=O)O)C

synonyms

eyer-15-en-18-oic acid
ent-Beyer-15-en-18-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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